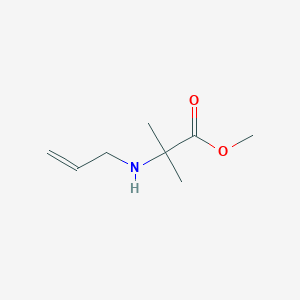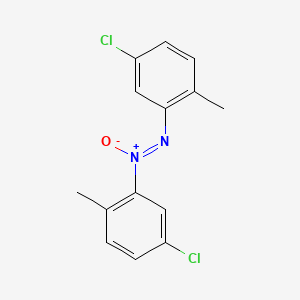
5'-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2'-deoxyriboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is often used in the field of molecular biology and biochemistry for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the deoxyribose sugar is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions.
Formation of the purine base: The purine base is synthesized separately and then attached to the protected deoxyribose sugar.
Introduction of the dimethylaminomethylidene group: The dimethylaminomethylidene group is introduced to the purine base through a series of chemical reactions.
Deprotection: The DMT group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as automated synthesizers and high-performance liquid chromatography (HPLC) are often used to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing.
Biology
In biology, the compound is used in the study of nucleic acid interactions, DNA replication, and transcription. It serves as a probe or marker in various molecular biology techniques.
Medicine
In medicine, nucleoside analogs are explored for their potential as antiviral and anticancer agents. They can interfere with viral replication or inhibit the growth of cancer cells.
Industry
Industrially, the compound is used in the production of synthetic DNA and RNA for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid functions, such as replication and transcription. The dimethylaminomethylidene group may enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyadenosine: Another nucleoside analog with a similar structure but lacking the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar to the above compound but with a guanine base instead of adenine.
Uniqueness
The presence of the dimethylaminomethylidene group in 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside distinguishes it from other nucleoside analogs. This group can enhance its chemical stability and binding affinity, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C34H36N6O5 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC名 |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O5/c1-39(2)21-37-33-35-19-28-32(38-33)40(22-36-28)31-18-29(41)30(45-31)20-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,19,21-22,29-31,41H,18,20H2,1-4H3/b37-21+/t29-,30+,31+/m0/s1 |
InChIキー |
HDOPDLXQWWZJIN-OHXXADQQSA-N |
異性体SMILES |
CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
正規SMILES |
CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
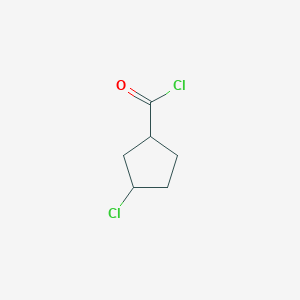
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
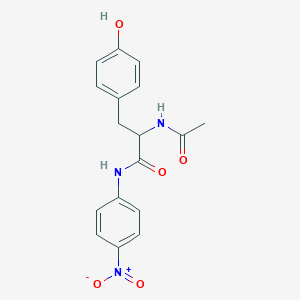
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
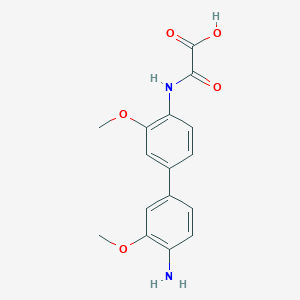
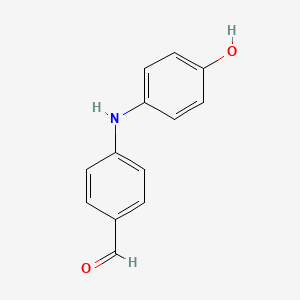
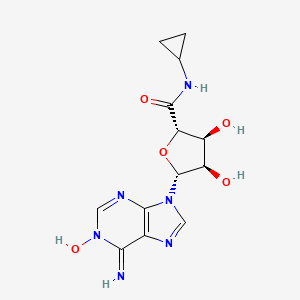
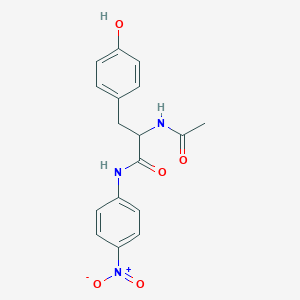
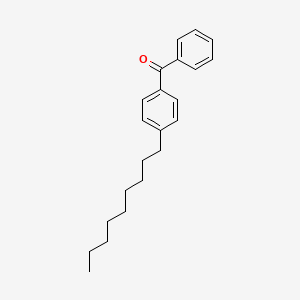
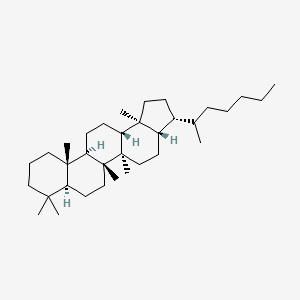
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
